molecular formula C18H37NO B089706 Stearic acid amide CAS No. 124-26-5

Stearic acid amide

Cat. No.: B089706
CAS No.: 124-26-5
M. Wt: 283.5 g/mol
InChI Key: LYRFLYHAGKPMFH-UHFFFAOYSA-N
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Description

Nomenclature and Classification within Fatty Acid Amides

Octadecanamide is a primary fatty amide derived from stearic acid. nih.govebi.ac.uk Its systematic IUPAC name is octadecanamide, and it is also commonly referred to as stearamide. nih.govnist.gov This compound belongs to the broader class of organic compounds known as carboximidic acids. foodb.cahmdb.ca Fatty acid amides (FAAs) are a family of neutral lipids that includes mono- and di-substituted amides, with octadecanamide being a primary amide with the chemical formula C18H37NO. nih.govscbt.com These amides are characterized by a fatty acid backbone linked to an amide group. scbt.com

Table 1: Chemical Identifiers for Octadecanamide

Identifier Value
IUPAC Name octadecanamide nih.gov
Common Name Stearamide nist.gov
CAS Number 124-26-5 nih.gov
Molecular Formula C18H37NO nih.gov
Molecular Weight 283.5 g/mol nih.gov
InChIKey LYRFLYHAGKPMFH-UHFFFAOYSA-N nih.gov

Historical Context of Octadecanamide Research and Discovery

The study of fatty acid amides, including octadecanamide, has evolved from their initial identification as industrial chemicals to their recognition as biologically active molecules. factmr.comfactmr.com Historically, octadecanamide was utilized in various industrial applications, such as a lubricant and release agent in polymer processing. The discovery of endogenous fatty acid amides with roles in physiological processes spurred deeper investigation into compounds like octadecanamide. A significant turning point in the research of related fatty acid amides was the isolation of anandamide (B1667382), an endocannabinoid, from the brain in 1992, which highlighted the potential for other fatty acid derivatives to act as signaling molecules. nih.gov This discovery paved the way for exploring the biological roles of a wider range of fatty acid amides, including octadecanamide, which has been identified in various natural sources, including edible vegetable oils and as a metabolite in organisms. nih.govebi.ac.ukfrontiersin.org

Significance of Octadecanamide as a Bioactive Lipid Molecule

Octadecanamide is increasingly recognized for its role as a bioactive lipid. scielo.org.mx Bioactive lipids are a diverse group of molecules involved in various biological activities, including energy storage, membrane structure, and cell signaling. foodb.canih.gov Octadecanamide and other fatty acid amides are considered signaling molecules that can influence a variety of physiological processes. ontosight.ai

Research has indicated several potential biological activities of octadecanamide:

Anti-inflammatory Properties: Studies suggest that octadecanamide may possess anti-inflammatory effects. It has been shown to act as an agonist for peroxisome proliferator-activated receptor alpha (PPAR-α), a key regulator of inflammation and lipid metabolism.

Antimicrobial and Cytotoxic Effects: Some research indicates that octadecanamide may have antimicrobial properties and cytotoxic effects against certain cancer cell lines, potentially by inducing apoptosis.

Role in the Endocannabinoid System: The endocannabinoid system is a complex signaling network involved in regulating numerous physiological processes. nih.govresearchgate.net While not a classical cannabinoid, some fatty acid amides interact with this system, and research continues to explore the potential interactions of octadecanamide. ontosight.ai

Metabolic Significance: Octadecanamide has been identified as a metabolite in humans and other organisms. nih.govebi.ac.uk Studies have shown its presence in various biological samples and its correlation with certain metabolic conditions. For instance, altered levels of octadecanamide have been observed in patients with Moyamoya disease and IgA nephropathy. frontiersin.orgnih.gov It has also been detected in various edible vegetable oils, suggesting a potential dietary source. frontiersin.orgresearchgate.net

Emerging Research Themes and Future Directions for Octadecanamide Studies

Current and future research on octadecanamide is expanding into several promising areas:

Therapeutic Potential: Given its reported anti-inflammatory and cytotoxic properties, there is growing interest in exploring the therapeutic applications of octadecanamide and its derivatives for various diseases, including inflammatory conditions and cancer. ontosight.ai

Drug Delivery Systems: The chemical properties of octadecanamide and its derivatives make them suitable for use in drug delivery systems, such as in the formation of lipid nanoparticles to enhance the bioavailability of other therapeutic agents.

Biomarker Discovery: The association of octadecanamide levels with certain diseases suggests its potential as a biomarker for diagnosis or monitoring of disease progression. frontiersin.org Further metabolomic studies are needed to validate its utility in this context.

Nutritional Science: The identification of octadecanamide in edible oils opens up new avenues for research in nutrition and its impact on human health. frontiersin.orgresearchgate.net

Green Synthesis and Sustainability: As with many industrial chemicals, there is a push towards developing more environmentally friendly, or "green," methods for synthesizing octadecanamide and its derivatives. vulcanchem.com

Table 2: Investigated Biological Activities of Octadecanamide

Biological Activity Research Finding
Anti-inflammatory Acts as a PPAR-α agonist, reducing pro-inflammatory cytokine expression.
Antimicrobial Shows efficacy against various pathogens in laboratory studies.
Cytotoxic Induces apoptosis in certain cancer cell lines.
Metabolic Regulation Levels are altered in certain metabolic diseases and it is positively correlated with HDL. frontiersin.orgnih.gov

Properties

IUPAC Name

octadecanamide
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InChI

InChI=1S/C18H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H2,19,20)
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InChI Key

LYRFLYHAGKPMFH-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N
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Molecular Formula

C18H37NO
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DSSTOX Substance ID

DTXSID9027025
Record name Octadecanamide
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Molecular Weight

283.5 g/mol
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Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals, Colorless solid; [Hawley] Beige powder; [MSDSonline], Solid
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Boiling Point

BP: 250 °C at 12 mm Hg
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Solubility

Insoluble in water, Very soluble in ethyl ether, chloroform, Slightly soluble in alcohol and ether
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Vapor Pressure

0.004 [mmHg]
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Color/Form

Leaflets from alcohol, Colorless

CAS No.

124-26-5
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Melting Point

107 °C, 109 °C
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Synthetic Methodologies and Derivatization in Octadecanamide Research

Chemical Synthesis Routes of Octadecanamide

The foundational methods for synthesizing octadecanamide primarily involve the direct reaction of stearic acid with nitrogen sources or the use of activating agents to facilitate the formation of the amide bond.

Condensation of Stearic Acid with Ammonia (B1221849) or Amines

The most direct and industrially common method for producing octadecanamide (also known as stearamide) is the condensation reaction between stearic acid and ammonia or primary amines. atamanchemicals.com In this process, stearic acid is heated to its molten state, and ammonia gas is introduced. The initial reaction forms an ammonium (B1175870) stearate (B1226849) salt, which upon further heating, undergoes dehydration to yield the final octadecanamide product. For industrial-scale production, this reaction is typically carried out at elevated temperatures, often around 200°C, to ensure a complete conversion. This method is valued for its straightforwardness and use of readily available starting materials.

Role of Coupling Agents in Octadecanamide Synthesis

To achieve amide bond formation under milder conditions and often with higher efficiency, coupling agents are frequently employed. These reagents activate the carboxylic acid group of stearic acid, making it more susceptible to nucleophilic attack by an amine. Common coupling agents used in octadecanamide synthesis include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Often, additives such as hydroxybenzotriazole (B1436442) (HOBt) are used in conjunction with these coupling agents to improve reaction rates and suppress side reactions. The use of coupling agents offers significant advantages, including higher yields, which can range from 85-92%, and a reduction in the formation of byproducts compared to other methods like the acid chloride route.

Optimized Reaction Parameters and Conditions for Octadecanamide Production

The efficiency and yield of octadecanamide synthesis are highly dependent on the careful control of various reaction parameters.

Temperature : The optimal temperature varies significantly with the chosen synthetic route. Direct amidation with ammonia requires high temperatures, typically between 150°C and 200°C. atamanchemicals.com In contrast, methods involving coupling agents like EDC/HOBt can be performed at much milder temperatures, ranging from 0°C to room temperature (25°C).

Catalysts : To enhance the rate of reaction, various catalysts can be utilized. Titanium-based catalysts, such as titanium tetraisopropoxide (Ti(OiPr)₄), are effective in facilitating the amidation process. vulcanchem.comchemicalbook.com In some preparations, mineral acids like phosphoric acid have also been used as catalysts. vulcanchem.com

Solvents : The choice of solvent is critical, particularly to prevent unwanted side reactions like hydrolysis. Anhydrous solvents such as toluene, xylene, and dichloromethane (B109758) are often used, especially when employing reactive intermediates like acid chlorides. Polar aprotic solvents, including dimethylformamide (DMF), are also suitable for these syntheses. vulcanchem.com

Stoichiometry : To drive the reaction to completion and maximize product formation, an excess of the amine reactant is commonly used. A molar ratio of approximately 1.2:1 of amine to stearic acid is a typical condition.

Purification : After the reaction is complete, the crude octadecanamide is purified to remove unreacted starting materials and byproducts. A standard and effective method for purification is recrystallization from solvents like ethanol.

Table 1: Comparison of Synthetic Routes for Octadecanamide

Parameter Acid Chloride Route Coupling Agent Route Direct Amidation
Typical Yield 75–80% 85–92% Varies, generally high
Reaction Temperature 60–80°C 0–25°C 150–200°C atamanchemicals.com
Key Reagents Thionyl chloride, Stearic Acid, Amine Stearic Acid, Amine, EDC, HOBt Stearic Acid, Ammonia atamanchemicals.com
Byproduct Formation Moderate (e.g., HCl) Minimal Water

Advanced Synthetic Methodologies for Octadecanamide and its Derivatives

In addition to conventional methods, research has explored more advanced techniques that offer benefits such as environmental sustainability and increased efficiency.

Enzymatic Catalysis in Octadecanamide Synthesis

Biocatalysis represents a green alternative to traditional chemical synthesis. academie-sciences.fr Enzymes, particularly lipases like Candida antarctica Lipase (B570770) B (CALB), have been successfully used to catalyze the amidation of stearic acid. This enzymatic approach offers several advantages, including high selectivity and the ability to conduct reactions under mild conditions, typically at temperatures between 50-60°C. vito.be Enzymatic synthesis can often be performed without organic solvents, which reduces the environmental impact. While reported yields are around 70%, there is significant potential for optimization, for instance, through the use of immobilized enzyme systems. The use of enzymes aligns with the principles of green chemistry by reducing energy consumption and waste generation. academie-sciences.frvito.be

Microwave-Assisted Synthesis Techniques for Octadecanamide

Microwave-assisted synthesis (MAS) has emerged as a powerful tool for accelerating organic reactions. ukm.myresearchgate.net This technique utilizes microwave irradiation to heat the reaction mixture rapidly and uniformly, which can dramatically reduce reaction times from hours to mere minutes. rsc.org For the synthesis of amide-containing molecules, MAS has been shown to significantly boost yields and simplify purification processes compared to conventional heating methods. rsc.org The application of microwave technology to the synthesis of octadecanamide and its derivatives offers a pathway to more efficient and rapid production, a significant advantage for both research and industrial purposes. ukm.myrsc.org Furthermore, using water as a solvent in microwave-assisted synthesis can enhance the environmental friendliness of the process. nih.gov

Synthesis of Octadecanamide Derivatives with Specific Functional Groups

The synthesis of octadecanamide derivatives with specific functional groups is a cornerstone of medicinal chemistry, allowing for the fine-tuning of their pharmacological profiles. A primary method for creating these derivatives is through the condensation of octadecanoic acid (stearic acid) with various amines. This can be achieved directly or, more efficiently, by first converting stearic acid to a more reactive intermediate like stearoyl chloride using reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). The resulting stearoyl chloride readily reacts with a chosen amine in an anhydrous solvent to form the desired N-substituted octadecanamide.

This approach offers significant flexibility in introducing a wide array of functional groups. For instance, reaction with alkylamines can produce N-alkylated derivatives. The synthesis of N-substituted derivatives of 1,4-dideoxy-1,4-imino-d-mannitol (B1212808) (DIM) showcases the stereoselective synthesis of complex derivatives, including N-alkylated, N-alkenylated, N-hydroxyalkylated, and N-aralkylated DIMs. rsc.org Similarly, reacting stearic acid with N-(2-aminoethyl)ethanolamine can yield derivatives with hydroxyl and secondary amine functionalities. This reaction can be performed under acidic catalysis at elevated temperatures or by using stearoyl chloride at milder conditions with a base like triethylamine (B128534) to neutralize the HCl byproduct.

Furthermore, multicomponent reactions (MCRs) provide an efficient pathway to complex heterocyclic derivatives. For example, Gewald three-component reactions can be employed to synthesize N-substituted thienopyrimidones, which incorporate the octadecanamide backbone into a larger, fused ring system. beilstein-journals.org These synthetic strategies are crucial for generating a diverse library of octadecanamide analogs for biological screening and structure-activity relationship studies.

Structure-Activity Relationship (SAR) Studies in Octadecanamide Derivative Design

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of octadecanamide derivatives influences their biological activity. By systematically modifying the molecule and observing the effects on its interaction with biological targets, researchers can design more potent and selective compounds.

Impact of Hydrophobic Chain Length on Biological Activity

The length of the hydrophobic alkyl chain in fatty acid amides, including octadecanamide derivatives, is a critical determinant of their biological activity. nih.gov Research has consistently shown that variations in chain length can significantly modulate the potency and even the type of biological response.

For instance, in studies on the antimicrobial activity of alkyl amides, compounds with a chain length of 11 to 15 carbons were found to be the most active against a range of bacteria. nih.gov Similarly, another study on fatty acid amide derivatives demonstrated that antimicrobial activity against bacteria and yeast increased with the number of carbon atoms, peaking at a C12 chain length. asm.org Conversely, activity was found to decrease rapidly when the chain length reached 10 carbons. asm.org

In the context of cytotoxicity, a study on bioinspired amphiphilic selenolanes revealed that conjugates with longer fatty acid chains (≥C8) exhibited significant cytotoxicity, while those with a shorter C6 chain were non-toxic. nih.gov The cytotoxic effects of dihydroxy selenolane (DHS) conjugates followed the order C6 < C8 < C10 ≈ C12 > C14. nih.gov This highlights a clear relationship between the length of the lipophilic chain and the induced toxicity.

The enhanced biological activity associated with longer alkyl chains is often attributed to improved membrane permeability, allowing for greater intracellular concentration of the compound. This principle is a key consideration in the design of octadecanamide derivatives for various therapeutic applications.

Chain Length Observed Biological Activity Reference
C6Non-toxic in selenolane conjugates nih.gov
C8-C14Significant cytotoxicity in selenolane conjugates nih.gov
C11-C15Most active antimicrobial alkyl amides nih.gov
C12Peak antimicrobial activity in a series of fatty acid amides asm.org

Influence of Substituent Groups on Receptor Binding Affinity and Enzyme Inhibition

The introduction of various substituent groups onto the octadecanamide scaffold has a profound impact on its interaction with biological targets, such as receptors and enzymes. These modifications can alter the compound's binding affinity, selectivity, and inhibitory potency.

SAR studies on macamides, which are structurally related to octadecanamide, have identified key functional groups responsible for their fatty acid amide hydrolase (FAAH) inhibitory activity. researchgate.net Specifically, a sulfonyl group, a piperidine (B6355638) ring, and a benzothiazole (B30560) moiety were found to be crucial for potent inhibition. researchgate.net This highlights the importance of specific heterocyclic and sulfur-containing groups in enhancing enzymatic inhibition.

In the context of antimicrobial activity, methylation of the amide nitrogen in fatty acid amides generally leads to a more active compound, with N,N'-dimethyl amides being more potent than their N-methyl counterparts. asm.org The nature of N-mono-substituted amides also plays a significant role; for example, activity peaked with an N-propyl derivative in one study, while N-benzyl, N-phenyl, and N-cyclohexyl derivatives were inactive. asm.org Interestingly, the dibenzylamide derivative was ineffective against bacteria but showed activity against certain fungi. asm.org

The position and nature of substituents on aromatic rings attached to the amide can also dramatically influence activity. For instance, in a series of N-(halogenophenyl)maleimide derivatives, the type and position of the halogen atom affected their inhibitory activity against monoglyceride lipase (MGL), with N-(3-iodophenyl)maleimide showing the best inhibition. ucl.ac.be Furthermore, some studies have shown that the introduction of hydroxyl groups can modulate activity. For example, analogs of octadecanamide derivatives have been shown to inhibit cyclooxygenase-2 (COX-2).

These findings underscore the intricate relationship between the substituent groups on octadecanamide derivatives and their biological function, providing a roadmap for the rational design of new therapeutic agents.

Derivative Class Substituent Effect on Activity Target Reference
Macamide AnalogsSulfonyl, piperidine, and benzothiazole groups are key for potency.FAAH researchgate.net
Fatty Acid AmidesMethylation of amide nitrogen increases antimicrobial activity.Bacteria asm.org
N-substituted AmidesN-propyl group showed peak antimicrobial activity; N-benzyl, N-phenyl, N-cyclohexyl were inactive.Bacteria asm.org
DibenzylamideIneffective against bacteria but effective against fungi.Fungi asm.org
N-(halogenophenyl)maleimidesHalogen type and position influence MGL inhibition.MGL ucl.ac.be
Hydroxylated DerivativesCan inhibit COX-2.COX-2

Computational Approaches in Octadecanamide SAR Analysis

Computational modeling has become an indispensable tool in the study of structure-activity relationships for octadecanamide derivatives. unifap.br These in silico methods provide valuable insights into the molecular interactions between the derivatives and their biological targets, guiding the design of more effective compounds. unifap.br

Molecular docking is a widely used technique to predict the binding orientation and affinity of a ligand to a receptor. nih.gov For instance, docking studies can be used to model the interactions of octadecanamide derivatives with enzymes like acetyl-CoA carboxylase, helping to understand their binding stability. Molecular dynamics (MD) simulations can further refine these models by assessing the stability of the ligand-protein complex over time. rsc.org

Quantitative Structure-Activity Relationship (QSAR) is another powerful computational method that correlates the chemical structure of compounds with their biological activity. researchgate.net By developing mathematical models based on descriptors such as total energy, dipole moment, and softness, QSAR can predict the activity of new, unsynthesized compounds. researchgate.netusk.ac.id This approach has been successfully applied to predict the performance of fatty amide derivatives as lubricant additives. researchgate.netusk.ac.id

Furthermore, computational tools can be used to predict pharmacokinetic properties. For example, in silico analysis can estimate properties like the logP value, which is indicative of a compound's lipophilicity and potential to cross the blood-brain barrier. The map of molecular electrostatic potential (MEP) is another approach used to understand the electrostatic contributions of derivatives to their biological activity. unifap.br These computational approaches, when integrated with experimental data, accelerate the drug discovery process by enabling a more rational and targeted design of novel octadecanamide derivatives. frontiersin.org

Biological Activity and Pharmacological Potential of Octadecanamide

Mechanisms of Biological Action of Octadecanamide

The biological effects of Octadecanamide are multifaceted, stemming from its physicochemical properties that allow it to interact with fundamental cellular components and pathways.

The interaction of amphiphilic molecules with lipid bilayers is a complex process influenced by factors such as acyl chain length and saturation. researchgate.net The integration of such molecules can modulate the membrane's physical state, which in turn can influence the function of membrane-embedded proteins and signaling complexes.

Table 1: Potential Effects of Octadecanamide on Cell Membrane Properties (Hypothesized)

Membrane PropertyPredicted Effect of OctadecanamideRationale
Fluidity DecreaseThe saturated 18-carbon chain allows for tight packing with phospholipids, reducing lipid mobility.
Thickness IncreaseThe extended conformation of the saturated acyl chain can increase the overall thickness of the bilayer.
Lipid Order IncreaseEnhanced van der Waals interactions between the saturated chains lead to a more ordered membrane state.

Note: This table is based on the known effects of long-chain saturated fatty acids on lipid bilayers, as direct experimental data for Octadecanamide is not extensively available.

The alteration of the lipid environment by Octadecanamide can indirectly modulate the activity of membrane-associated proteins and enzymes. Many enzymes and receptors are sensitive to the fluidity and thickness of the membrane, and changes in these properties can allosterically regulate their function.

Furthermore, as a fatty acid amide, Octadecanamide may directly interact with specific binding sites on proteins. While comprehensive studies detailing the specific protein targets of Octadecanamide are not abundant, the broader class of fatty acid amides is known to interact with various receptors and enzymes. The principles of enzyme kinetics suggest that such interactions could lead to either inhibition or activation of enzymatic activity, depending on the nature of the binding. wikipedia.orgjackwestin.comyoutube.comkhanacademy.orgyoutube.com

Fatty acid amides are recognized as a class of endogenous signaling lipids. While anandamide (B1667382), an unsaturated fatty acid amide, is the most studied in this regard, there is evidence to suggest that saturated fatty acid amides also participate in cellular signaling.

Potential signaling pathways that could be modulated by Octadecanamide include:

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. nih.govjcpres.comresearchgate.net Some bioactive lipids are known to influence this pathway, and it is plausible that Octadecanamide could exert some of its biological effects through modulation of MAPK signaling. mdpi.comnih.gov

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is central to cell survival, growth, and metabolism. peerj.comnih.govresearchgate.netyoutube.commdpi.com The lipophilic nature of Octadecanamide could facilitate its interaction with membrane-associated components of this pathway, potentially influencing downstream signaling events.

Immunomodulatory and Anti-inflammatory Effects of Octadecanamide

Emerging evidence suggests that Octadecanamide possesses immunomodulatory and anti-inflammatory properties, which are likely mediated through its interaction with specific nuclear receptors and enzymes involved in the inflammatory cascade.

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play critical roles in lipid metabolism and inflammation. nih.govmdpi.comkoreamed.org PPAR-α, in particular, is highly expressed in tissues with high rates of fatty acid catabolism and is a key regulator of lipid homeostasis and inflammatory responses. frontiersin.orgnih.govnih.gov

Several studies have identified fatty acids and their derivatives as natural ligands for PPARs. mdpi.com It is hypothesized that Octadecanamide can act as an agonist for PPAR-α. creative-proteomics.com Upon activation by a ligand like Octadecanamide, PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in fatty acid oxidation and can also transrepress the expression of pro-inflammatory genes. mdpi.com

Table 2: Key Research Findings on PPAR-α Agonism by Fatty Acid Derivatives

Study FocusKey FindingImplication for Octadecanamide
PPAR-α Ligands Fatty acids and their derivatives are natural ligands for PPARs. mdpi.comSuggests that Octadecanamide, as a fatty acid amide, could directly bind to and activate PPAR-α.
Anti-inflammatory Action PPAR-α activation can suppress the expression of pro-inflammatory mediators. frontiersin.orgnih.govProvides a mechanism through which Octadecanamide may exert its anti-inflammatory effects.
Metabolic Regulation PPAR-α is a master regulator of lipid metabolism. nih.govIndicates a potential role for Octadecanamide in modulating metabolic processes.

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are key enzymes in the inflammatory pathway. verywellhealth.com They catalyze the conversion of arachidonic acid into prostaglandins (B1171923), which are potent mediators of inflammation, pain, and fever. nih.govresearchgate.netnih.govnih.govuppitysciencechick.comyoutube.comyoutube.com

There is evidence that certain fatty acids and their derivatives can inhibit COX activity. mdpi.com By competing with arachidonic acid for the active site of COX enzymes or by allosterically modulating their activity, these molecules can reduce the production of prostaglandins and thereby exert an anti-inflammatory effect. While direct studies on Octadecanamide's COX inhibitory activity are needed, its structural similarity to other bioactive lipids suggests it may have the potential to modulate this pathway.

Table 3: Comparison of COX-1 and COX-2 Enzymes

FeatureCOX-1COX-2
Expression Constitutively expressed in most tissues.Inducible; expression is upregulated at sites of inflammation.
Primary Function "Housekeeping" roles, such as protecting the gastric mucosa and maintaining renal blood flow.Mediates inflammation, pain, and fever.
Inhibition by NSAIDs Inhibition can lead to gastrointestinal side effects.Inhibition is the primary target for anti-inflammatory drugs.

Modulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-6)

Octadecanamide, also known as stearamide, and its related compounds have demonstrated the ability to modulate the expression of key pro-inflammatory cytokines, which are signaling molecules crucial to the inflammatory response. Pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are central to initiating and sustaining inflammation; their elevated levels are associated with various inflammatory conditions. nih.govnih.gov

Research into the anti-inflammatory properties of plant extracts has identified octadecanoic acid (stearic acid), the precursor to octadecanamide, as a key bioactive compound. nih.gov In a study on Jatropha curcas root extracts, fractions showing high anti-inflammatory activity were found to contain octadecanoic acid and its methyl ester. nih.gov This suggests that the anti-inflammatory activity may be linked to the modulation of inflammatory pathways. nih.gov

Furthermore, derivatives of octadecanamide have shown specific effects on cytokine production. For instance, javamide-II, a tryptophan-derived phenolic amide, was found to inhibit the production of IL-6 in macrophage-like cells without significantly affecting the levels of TNF-α or IL-1β. mdpi.com This selective inhibition of IL-6 suggests a targeted mechanism of action that could be beneficial in conditions where IL-6 is a primary driver of pathology. mdpi.com The study indicated that this IL-6 inhibition occurred through the suppression of the p38 MAPK phosphorylation pathway, a key signaling cascade in the production of pro-inflammatory cytokines. mdpi.com

The general role of IL-6 and TNF-α is well-established; they are secreted by immune cells like macrophages and adipocytes in response to infection or cell damage and are key factors in inducing the acute phase response. nih.govnih.gov The ability of octadecanamide-related compounds to interfere with these pathways underscores their potential as anti-inflammatory agents.

Comparative Studies with Other Anti-inflammatory Agents

The unique mechanism of action of fatty acid amides like octadecanamide has led to comparative studies with traditional anti-inflammatory drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs). One area of interest is the interaction with the endocannabinoid system. Fatty acid amide hydrolase (FAAH-1) is the primary enzyme responsible for the breakdown of endocannabinoids and related fatty acid amides, including octadecanamide (stearoylamide). researchgate.net

In vitro studies investigating the potency of selected NSAIDs on the hydrolysis of endocannabinoid-like molecules found that several NSAIDs could inhibit FAAH-1 activity in a concentration-dependent manner. researchgate.net Meclofenamate and indomethacin (B1671933) were shown to inhibit the FAAH-1 hydrolysis of oleamide (B13806) and arachidonamide (B1662688) through a non-competitive mechanism. researchgate.net This suggests a potential for dual-action compounds that could simultaneously inhibit both FAAH-1 and cyclooxygenase (COX) enzymes, potentially leading to greater pharmacological efficiency with reduced toxicity. researchgate.net

Other research has focused on creating novel amide derivatives of NSAIDs to enhance their therapeutic profiles. Synthesized amides of NSAIDs like indomethacin with thiomorpholine (B91149) not only retained but in some cases augmented their anti-inflammatory activity compared to the parent acids. nih.gov This approach highlights the chemical versatility of the amide group in modifying the pharmacological properties of established anti-inflammatory agents. nih.gov

These comparative analyses position fatty acid amides within the broader landscape of anti-inflammatory therapeutics, suggesting that their mechanisms may offer complementary or synergistic effects when considered alongside conventional agents like NSAIDs.

Antimicrobial Activities of Octadecanamide and Derivatives

Efficacy Against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Escherichia coli)

Fatty acids and their derivatives, a class that includes octadecanamide, have demonstrated notable antimicrobial properties against a spectrum of bacteria. The efficacy of these compounds often relates to their carbon chain length and degree of saturation.

While specific minimum inhibitory concentration (MIC) data for octadecanamide is not extensively detailed in the reviewed literature, the activity of related fatty acids provides significant insight. For example, octanoic acid, a shorter-chain saturated fatty acid, exhibits broad-spectrum activity against major mastitis-causing pathogens, including Staphylococcus aureus and Escherichia coli. nih.gov Studies have also shown that certain fatty acids can act as adjuvants, enhancing the efficacy of conventional antibiotics against S. aureus. frontiersin.org For instance, myristoleic acid was found to work synergistically with tobramycin, significantly increasing its antibacterial action. frontiersin.org

Research on various phytochemicals has identified compounds that are effective against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. mdpi.com The antibacterial effect of organic acids is often dependent on the acid's concentration and structure, with some studies showing greater log reductions in S. aureus compared to E. coli O157:H7.

The table below summarizes the antimicrobial efficacy of related fatty acids and other compounds against these key pathogens, illustrating the general potential of this chemical class.

CompoundTarget MicroorganismObserved Efficacy (MIC/MBC)Source
Myristoleic AcidS. aureus ATCC 6538MIC: 100 µg/ml frontiersin.org
Undecanoic AcidS. aureus ATCC 6538MIC: 200 µg/ml frontiersin.org
Linoleic AcidS. aureus ATCC 6538MIC: 200 µg/ml frontiersin.org
7-hydroxycoumarin (7-HC)E. coliMIC: 800 µg/mL mdpi.com
7-hydroxycoumarin (7-HC)S. aureusMIC: 200 µg/mL mdpi.com
Indole-3-carbinol (I3C)S. aureusMIC: 400 µg/mL mdpi.com

Antifungal Properties (e.g., Candida albicans)

The antifungal potential of fatty acids and their derivatives has been investigated, particularly against opportunistic yeasts like Candida albicans. nih.govfrontiersin.org The hydrophobic nature of long-chain fatty acids is believed to play a role in their antimicrobial activity. nih.gov Saturated fatty acids such as capric acid and lauric acid have been reported to be effective against C. albicans. nih.gov Capric acid can cause disruption of the plasma membrane, while lauric acid has shown effectiveness at lower concentrations. nih.gov

Natural compounds and phenolic acids found in plant extracts have also demonstrated significant antifungal activity against Candida species. frontiersin.org These compounds can inhibit virulence factors, including adhesion and biofilm formation. frontiersin.org While direct studies on octadecanamide are limited, the established activity of related fatty acids suggests its potential as an antifungal agent. For example, some fatty acids are thought to interfere with fungal sphingolipid biosynthesis, a critical component of the cell membrane. nih.gov

Mechanisms of Microbial Growth Inhibition (e.g., Membrane Disruption)

The primary mechanism by which fatty acids and their amides inhibit microbial growth is believed to involve the disruption of the cell membrane's integrity. nih.gov These lipophilic molecules can intercalate into the lipid bilayer of bacterial and fungal cell membranes. This insertion can alter the fluidity and permeability of the membrane, leading to the leakage of essential intracellular components and ultimately cell death. nih.gov

Other proposed mechanisms of antimicrobial action include:

Inhibition of Cell Wall Synthesis: Some compounds interfere with the enzymes responsible for building and maintaining the bacterial cell wall, compromising its structural integrity. mdpi.com

Disruption of Nucleic Acid Synthesis: Certain agents can bind to bacterial DNA or inhibit enzymes like DNA gyrase and RNA polymerase, which are essential for DNA replication and transcription. mdpi.com

Inhibition of Protein Synthesis: Antimicrobials can target bacterial ribosomes, preventing the translation of messenger RNA into proteins, thereby halting vital cellular processes. mdpi.com

Impairment of Metabolism: Some fatty acids have been shown to hinder the growth and proliferation of microorganisms by affecting their metabolic pathways. nih.gov

The specific mechanism can vary depending on the compound and the target microorganism. For fatty acids, the disruption of the cell membrane is a widely cited mode of action against bacteria and fungi. nih.gov

Neurobiological Effects and Neuroprotective Potential

Fatty acid amides, including octadecanamide and the closely related oleamide, have emerged as compounds with significant neurobiological effects and neuroprotective potential. nih.govresearchgate.net Oleamide, an unsaturated analogue of octadecanamide, is an endocannabinoid-like molecule that exerts several effects in the central nervous system (CNS). nih.govresearchgate.net

Studies have shown that oleamide can provide neuroprotection against excitotoxic damage, which is cell death resulting from the overactivation of excitatory amino acid receptors. nih.govresearchgate.net In rat brain synaptosomes, oleamide demonstrated a protective effect against damage induced by quinolinic acid, an N-methyl-D-aspartate (NMDA) receptor agonist. This protection was found to be partially mediated by the activation of cannabinoid receptors (CB1 and CB2). nih.govresearchgate.net

Similarly, stearic acid (octadecanoic acid), the parent fatty acid of octadecanamide, has demonstrated neuroprotective effects against oxidative stress. In in-vitro models using brain slices, stearic acid protected against injury induced by oxygen-glucose deprivation, NMDA, and hydrogen peroxide. nih.gov The mechanism underlying this neuroprotection was linked to the activation of the phosphatidylinositol 3-kinase (PI3K) pathway, a critical signaling pathway involved in cell survival and proliferation. nih.gov

These findings suggest that octadecanamide and its related fatty acids may protect neurons through multiple mechanisms, including:

Modulation of the endocannabinoid system. nih.govresearchgate.net

Activation of pro-survival signaling pathways like PI3K. nih.gov

Exerting antioxidant and anti-inflammatory effects within the CNS. mdpi.com

The ability of these lipophilic molecules to cross the blood-brain barrier and interact with key neuronal signaling pathways makes them promising candidates for further investigation in the context of neurodegenerative diseases and acute brain injury. mdpi.com

Modulation of Endocannabinoid Signaling Pathways

Octadecanamide, a saturated fatty acid amide, is structurally related to the endogenous cannabinoid ligand anandamide (AEA). The endocannabinoid system (ECS) is a crucial signaling network comprising cannabinoid receptors (CB1 and CB2), endogenous ligands like AEA and 2-arachidonoylglycerol (B1664049) (2-AG), and the enzymes that synthesize and degrade them. nih.gov This system is fundamental in regulating numerous physiological processes, including pain, mood, and appetite.

The primary enzyme responsible for the degradation of anandamide is Fatty Acid Amide Hydrolase (FAAH). nih.gov Inhibition of FAAH leads to elevated levels of endogenous anandamide, thereby enhancing its effects at cannabinoid receptors. This mechanism is a key area of therapeutic interest for conditions like pain and anxiety. researchgate.netmdpi.com While Octadecanamide's direct interaction with FAAH is not as extensively studied as other amides, the modulation of this enzyme is a critical pathway for related fatty acid amides to influence endocannabinoid signaling. The structural similarity of Octadecanamide to endocannabinoids and other bioactive lipids suggests a potential for interaction with the components of the ECS, although the precise nature of this modulation requires further investigation.

Impact on Neuronal Cell Apoptosis and Oxidative Stress

Scientific literature available through targeted searches does not provide specific information on the direct impact of Octadecanamide on neuronal cell apoptosis or oxidative stress. Research has been conducted on structurally related molecules, such as stearic acid, which has shown some neuroprotective effects against oxidative stress. nih.gov However, dedicated studies investigating Octadecanamide for these specific neuroprotective properties are not presently available.

Similarities to Cannabinoid-like Effects

The potential for fatty acid amides to produce effects similar to Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, is often evaluated through their interaction with the CB1 receptor. eurekalert.org Animal studies using drug discrimination models are employed to assess whether a compound produces subjective effects comparable to THC.

In a study involving mice genetically engineered to lack the FAAH enzyme (FAAH -/- mice), the unsaturated analogue of Octadecanamide, oleamide, was tested for its ability to substitute for the discriminative stimulus effects of anandamide. The results showed that, unlike THC, oleamide failed to produce AEA-like responding. eurekalert.org This suggests that despite its structural similarity to endocannabinoids, oleamide does not mimic the cannabinoid-like intoxication effects mediated by the CB1 receptor under these experimental conditions. This finding highlights a significant divergence in the pharmacological profile of this related fatty acid amide compared to classical cannabinoids.

Other Investigated Biological Activities

Hypolipidemic Effects of Octadecanamide

Research has identified potent hypolipidemic activity associated with Octadecanamide and its unsaturated counterpart, oleamide (9(Z)-octadecenamide). Studies on chemically synthesized oleamide have demonstrated its efficacy in lowering several key lipid markers. nih.govnih.gov In animal models, administration of oleamide led to significant reductions in serum triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C). nih.gov Furthermore, it was shown to decrease the LDL-C/HDL-C ratio and hepatic triglyceride levels. nih.govnih.gov However, it did not significantly affect high-density lipoprotein cholesterol (HDL-C) or hepatic total cholesterol. nih.gov These findings underscore its potential as a potent agent for lowering lipids. nih.govnih.gov

Hypolipidemic Effects of 9(Z)-Octadecenamide (Oleamide)

Lipid ParameterEffect ObservedSignificance
Serum Triglycerides (TG)Decreasedp < 0.05
Serum Total Cholesterol (TC)Decreasedp < 0.05
Serum LDL-CDecreasedp < 0.05
LDL-C/HDL-C RatioDecreasedp < 0.05
Hepatic Triglycerides (TG)Decreasedp < 0.05
Serum HDL-CNo significant change-
Hepatic Total Cholesterol (TC)No significant change-

This table summarizes the significant (p < 0.05) hypolipidemic effects of chemically synthesized oleamide as reported in rodent models. nih.gov

Potential in Metabolic Disorders (e.g., Obesity, Diabetes)

The development of metabolic disorders such as obesity and type 2 diabetes is often linked to dyslipidemia and insulin (B600854) resistance. plos.orgirb.hr Given the demonstrated hypolipidemic effects of structurally similar compounds, Octadecanamide may have a potential role in modulating metabolic health. Obesity is characterized by the excessive accumulation of fat, which can lead to a state of insulin resistance, a hallmark of type 2 diabetes. researchgate.net The ability of oleamide to lower circulating triglycerides and LDL cholesterol suggests a mechanism that could be beneficial in the context of metabolic syndrome. nih.gov

Animal models are crucial for investigating the effects of compounds on obesity and diabetes. irb.hrnih.gov For instance, high-fat diet-induced obese mouse models are commonly used to study metabolic disorders. plos.org The lipid-lowering action of Octadecanamide's analogue points towards a potential to mitigate some of the pathological lipid profiles associated with these conditions. By reducing the lipid load, such compounds could theoretically help improve insulin sensitivity and reduce the lipotoxicity that contributes to the progression of metabolic diseases.

Role in Plant Root and Shoot Development

In plants, a class of lipid compounds known as alkamides, which are structurally related to Octadecanamide, act as growth regulators. These molecules can influence various aspects of plant development, including root system architecture and biomass production. The biological activity of these compounds is often dependent on specific structural features, such as the length of the acyl chain and the nature of the amide group.

Interestingly, studies investigating the effects of various amides on the development of Arabidopsis seedlings found that both the amide moiety and the length of the acyl chain are essential for biological activity. In these studies, Octadecanamide was specifically tested and was found not to inhibit primary root growth or promote the formation of lateral roots. This was in contrast to other alkamides, like N-isobutyl decanamide, which showed significant activity. This indicates a high degree of structural specificity for these developmental effects in plants, with Octadecanamide lacking the necessary configuration to elicit these particular responses in the tested models.

Pharmacokinetics and Metabolism of Octadecanamide

Absorption, Distribution, and Elimination Profiles

The processes of ADME determine the concentration and duration of a compound's presence at its site of action. mhmedical.com For a molecule to be absorbed and distributed, it must cross several biological membrane barriers. mhmedical.com

Absorption: While specific absorption studies on octadecanamide are not extensively detailed in the provided literature, information on related long-chain fatty amides offers insights. Fatty acid amides are generally considered endogenous lipid molecules. researchgate.netnih.gov They can also be introduced exogenously through diet, as octadecanamide has been identified in various edible vegetable oils, including sesame and peanut oil. researchgate.netnih.gov Upon ingestion, these compounds enter the body. foodb.ca Studies on oleamide (B13806), a structurally similar fatty amide, have shown that when orally administered to mice, a stable isotope-labeled version can be detected in the blood, indicating absorption from the gastrointestinal tract. researchgate.net

Distribution: Following absorption into the systemic circulation, a compound is distributed to various tissues and organs. nih.govslideshare.net The volume of distribution (Vd) is a key parameter that describes the extent of a drug's distribution in the body. nih.gov A high Vd suggests a tendency to move from the plasma into extravascular compartments, while a low Vd indicates it largely remains in the plasma. nih.gov Octadecanamide has been detected in various biological locations, including the cytoplasm and cell membranes. hmdb.ca Research has also identified octadecanamide in human kidney tissue, with observations of elevated concentrations in cancerous regions compared to noncancerous tissue. acs.org

Elimination: The body eliminates compounds through metabolism and excretion. mhmedical.com The primary routes of excretion for drugs and their metabolites are via the kidneys (in urine) and the liver (in bile, then feces). prepladder.com Octadecanamide has been detected in both feces and urine, indicating these are routes of its elimination from the body. hmdb.ca

Table 1: General Pharmacokinetic Parameters This table outlines the key processes involved in the pharmacokinetics of a chemical compound.

ParameterDescriptionRelevance to Octadecanamide
Absorption The process by which a substance enters the systemic circulation. slideshare.netIngested through diet (e.g., vegetable oils); absorption of related amides is confirmed. researchgate.netresearchgate.net
Distribution The reversible transfer of a substance from one location to another within the body. nih.govFound in cytoplasm, cell membranes, and specific tissues like the kidney. hmdb.caacs.org
Metabolism The chemical alteration of a substance by the body, primarily by enzymes. prepladder.comPrimarily metabolized by Fatty Acid Amide Hydrolase (FAAH). uniprot.orgresearchgate.net
Elimination The irreversible removal of a substance from the body. mhmedical.comExcreted via feces and urine. hmdb.ca

Enzymatic Biotransformation Pathways (e.g., Fatty Acid Amide Hydrolase)

The primary pathway for the metabolic degradation of octadecanamide and other primary fatty acid amides is enzymatic hydrolysis. researchgate.net

Fatty Acid Amide Hydrolase (FAAH): This integral membrane enzyme is the main catalyst for the breakdown of a class of bioactive lipids, including the endocannabinoid anandamide (B1667382) and the sleep-inducing lipid oleamide. uniprot.orggoogle.comnih.gov FAAH hydrolyzes these fatty acid amides to their corresponding carboxylic acids and ammonia (B1221849), thereby terminating their signaling functions. uniprot.orgresearchgate.net For instance, FAAH catalyzes the hydrolysis of oleamide to oleic acid. uniprot.org Given that octadecanamide is a saturated fatty acid amide, it serves as a substrate for FAAH, which converts it to stearic acid and ammonia.

The enzyme exhibits broad substrate specificity but shows a preference for polyunsaturated substrates like anandamide over monounsaturated or saturated ones. uniprot.orgresearchgate.net This means that amides like oleamide and likely octadecanamide are hydrolyzed at slower rates compared to anandamide. researchgate.net FAAH is widely distributed in the central nervous system and other tissues, with prominent expression in the neocortex, hippocampus, and cerebellum, suggesting that the degradation of fatty acid amides is a crucial regulatory step at their sites of action. nih.gov

Table 2: FAAH-Mediated Hydrolysis of Fatty Acid Amides This table illustrates the enzymatic reaction catalyzed by FAAH.

SubstrateEnzymeProductsSignificance
OctadecanamideFatty Acid Amide Hydrolase (FAAH)Stearic Acid + AmmoniaTermination of biological activity
OleamideFatty Acid Amide Hydrolase (FAAH)Oleic Acid + AmmoniaRegulation of a sleep-inducing lipid. uniprot.org
AnandamideFatty Acid Amide Hydrolase (FAAH)Arachidonic Acid + EthanolamineRegulation of an endocannabinoid neurotransmitter. uniprot.orgnih.gov

Endogenous Production and Presence in Biological Samples

Octadecanamide is recognized as an endogenous lipid molecule, meaning it is naturally produced within mammals, including humans. researchgate.netnih.gov While the precise biosynthetic pathway remains to be fully elucidated, it is proposed that fatty acids are converted to their corresponding amides. researchgate.net

These endogenous fatty acid amides are found in various tissues and biological fluids, although their concentrations are typically very low, often in the nanomolar range. nih.govresearchgate.net This low concentration makes their extraction and quantification challenging. nih.gov Despite this, octadecanamide has been successfully identified in several biological samples.

Table 3: Detection of Octadecanamide in Biological and Other Samples This table summarizes the various samples in which octadecanamide has been identified.

Sample TypeFindingReference
Human Kidney TissueDetected, with elevated levels in cancerous regions. acs.org
FecesIdentified as a component of human feces. hmdb.ca
UrineDetected in human urine. hmdb.ca
Edible Vegetable OilsQuantified in sesame, peanut, soybean, and other oils. researchgate.netnih.gov

Bioavailability Considerations for Octadecanamide and its Derivatives

Bioavailability refers to the fraction of an administered substance that reaches the systemic circulation unchanged. Several factors can influence this, including the compound's chemical properties and its formulation.

For octadecanamide, its lipophilic (fat-loving) nature, conferred by its long hydrocarbon chain, is a critical determinant of its behavior. While this property allows it to interact with and cross lipid cell membranes, its low water solubility can pose challenges for absorption. foodb.ca

Derivatives of octadecanamide have been developed and utilized in pharmaceutical and cosmetic applications, in some cases to enhance the bioavailability of other active ingredients. ontosight.aiontosight.ai For example, certain derivatives act as excipients in drug formulations, helping to improve the stability and bioavailability of the primary drug. ontosight.ai This suggests that the formulation of octadecanamide itself could be manipulated to improve its absorption and subsequent bioavailability. Studies on derivatives have also noted that those with shorter-chain structures may exhibit higher bioavailability. The amphiphilic nature of some derivatives allows them to interact with lipid membranes, which can alter membrane permeability and is a relevant property in drug delivery systems. Incorporating octadecanamide into liposomal formulations has been shown to enhance drug retention and release profiles, which could be a strategy to improve the bioavailability of therapeutic agents.

Analytical Methodologies for Octadecanamide in Biological Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating octadecanamide from other components within a biological matrix. nih.gov The choice between liquid and gas chromatography is often dictated by the analyte's properties and the complexity of the sample. frontiersin.org

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for analyzing non-volatile compounds like octadecanamide in biological matrices. openaccessjournals.commdpi.com UPLC, which utilizes columns with smaller particle sizes (typically sub-2 µm), offers higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. mdpi.comijsrtjournal.com

A common approach for the analysis of fatty acid amides, including octadecanamide, involves reversed-phase chromatography. nih.gov For instance, a UPLC method utilizing an ACQUITY UPLC BEH C18 column has been successfully employed for the separation of six fatty acid amides, including octadecanamide, in vegetable oils, which can be considered a complex biological matrix. researchgate.net The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component and an organic solvent like methanol (B129727) or acetonitrile. researchgate.net

The following table summarizes typical parameters for an HPLC/UPLC method used in the analysis of octadecanamide:

ParameterDetails
Stationary Phase C18 reversed-phase column nih.govresearchgate.net
Mobile Phase Gradient of aqueous solution and organic solvent (e.g., methanol, acetonitrile) researchgate.net
Detection Often coupled with mass spectrometry (MS) for sensitive and specific detection frontiersin.orgnih.gov
Key Advantage High resolution and sensitivity, suitable for complex biological samples openaccessjournals.comijsrtjournal.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a well-established technique for the analysis of volatile and semi-volatile compounds. openaccessjournals.com While octadecanamide itself is not highly volatile, it can be analyzed by GC, often after a derivatization step to increase its volatility and thermal stability, although this can be time-consuming. mdpi.comikprress.orgbiorxiv.org GC offers high resolution and is particularly useful when coupled with a mass spectrometer (GC-MS). researchgate.net

GC methods are valued for being rapid, simple, accurate, and robust. mdpi.com In the context of analyzing fatty acid amides, GC-MS has been used for the phytochemical analysis of plant extracts, successfully identifying octadecanamide among other compounds. ikprress.org

Key parameters for a typical GC-based analysis are outlined in the table below:

ParameterDetails
Requirement Often requires derivatization for non-volatile analytes mdpi.combiorxiv.org
Coupling Frequently coupled with Mass Spectrometry (GC-MS) for identification and quantification ikprress.orgresearchgate.net
Application Analysis of volatile and semi-volatile compounds in various matrices openaccessjournals.com
Injector Type Split/splitless inlet is common
Carrier Gas Typically an inert gas like helium or nitrogen

Mass Spectrometry (MS) Applications in Octadecanamide Analysis

Mass spectrometry is an indispensable tool for the sensitive and specific detection of octadecanamide in biological samples, often following chromatographic separation. frontiersin.orgnih.gov Its ability to provide molecular weight and structural information makes it highly specific. proteomics.com.au

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS)

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS) is a high-resolution mass spectrometry technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. This hybrid setup allows for accurate mass measurements, which aids in the confident identification of analytes like octadecanamide. researchgate.net

UPLC coupled with Q-TOF/MS has been used for the qualitative and quantitative determination of fatty acid amides, including octadecanamide, in edible vegetable oils. frontiersin.org The high mass accuracy of Q-TOF MS helps in distinguishing between compounds with very similar masses. researchgate.net

A study on the analysis of six fatty acid amides, including octadecanamide, in vegetable oils utilized UPLC/Q-TOF MS. The following table details the mass spectrometry parameters used in that study. researchgate.net

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive Mode researchgate.net
Capillary Voltage 3.0 kV researchgate.net
Cone Voltage 35 V researchgate.net
Source Temperature 125°C researchgate.net
Desolvation Temperature 320°C researchgate.net
Collision Gas Argon researchgate.net
Mass Range m/z 50–1,000 nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Multiple Reaction Monitoring (MRM)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive method for quantifying endogenous compounds in biological fluids. nih.govresearchgate.net This technique is particularly powerful when operated in the Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. proteomics.com.auwikipedia.org

In an MRM experiment, a specific precursor ion (e.g., the molecular ion of octadecanamide) is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. proteomics.com.auproteomics.com.au This high specificity allows for the accurate quantification of target analytes even at low concentrations in complex matrices. proteomics.com.au LC-MS/MS in MRM mode has been successfully applied to the determination of primary fatty acid amides in various human biofluids. researchgate.net

The following table presents the precursor and product ions for octadecanamide used in an LC-MS/MS MRM method. researchgate.net

CompoundPrecursor Ion (m/z)Product Ions (m/z)Collision Energy (eV)
Octadecanamide284.2966102.0989, 71.084025

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that allows for the analysis of large biomolecules and organic compounds with minimal fragmentation. bioneer.com In this method, the analyte is co-crystallized with a matrix material that absorbs laser energy, facilitating the desorption and ionization of the analyte. autobio.com.cn

While more commonly associated with the analysis of proteins and peptides, MALDI-TOF MS can also be applied to smaller molecules like lipids. autobio.com.cn For instance, gold nanoparticles have been used as a matrix for the MALDI-TOF MS analysis of N-benzyl-octadecanamide, demonstrating the technique's applicability to octadecanamide derivatives. researchgate.net This method offers rapid analysis and is particularly useful for obtaining molecular weight information. bioneer.com

FeatureDescription
Ionization Soft ionization, minimizing fragmentation bioneer.com
Matrix Analyte is mixed with a UV-absorbing matrix autobio.com.cn
Analyzer Time-of-Flight (TOF) measures mass-to-charge ratio autobio.com.cn
Application Rapid molecular weight determination of a wide range of molecules bioneer.comresearchgate.net

Validation of Analytical Methods for Octadecanamide Quantification

The validation of analytical methods is a critical process to ensure that the chosen method is suitable for its intended purpose, providing reliable and accurate data for the quantification of octadecanamide in complex biological matrices. researchgate.net This process involves assessing several key parameters to demonstrate the method's performance characteristics.

Linearity, Precision, and Recovery Rate Assessment

Method validation for octadecanamide quantification typically involves the use of hyphenated techniques like ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS). The validation process assesses linearity, precision, and recovery rates to ensure the method's robustness.

Linearity: The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu For octadecanamide, linearity is established by creating a calibration curve with a series of standards at different concentrations. cipac.org A minimum of five concentration levels is recommended to establish linearity. europa.eu The relationship between the signal and the analyte concentration is then evaluated, often using a regression line calculated by the method of least squares. europa.eu A correlation coefficient (r) of less than 0.99 may require further explanation to ensure accurate linearity is maintained, though a coefficient of determination (r²) of ≥ 0.98 is generally considered acceptable. cipac.org

Precision: The precision of an analytical method describes the closeness of agreement between a series of measurements from multiple sampling of the same homogeneous sample. europa.eu It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). europa.eufrontiersin.org For the analysis of fatty acid amides, including octadecanamide, in edible vegetable oils, intra-day precision RSDs have been reported to range from 3.5% to 7.7%, while inter-day precision RSDs ranged from 6.2% to 11.3%. frontiersin.org In a study analyzing oleamide (B13806), a structurally similar fatty amide, the precision calculated for vitamin water and oil samples in six replicates was 4.8% and 5.4%, respectively. mdpi.com

Recovery Rate (Accuracy): Recovery studies are performed to determine the accuracy of a method, which is the percentage of the true amount of analyte that is detected. europa.eucipac.org This is particularly important in complex biological matrices where the analyte may be difficult to extract. mdpi.com The recovery of octadecanamide is assessed by spiking a blank matrix with a known concentration of the analyte and analyzing the sample. cipac.org The percentage of the added analyte that is measured is the recovery rate. In a study on fatty acid amides in edible oils, the recoveries of added standards were in the range of 86.2–96.0%. frontiersin.org For oleamide analysis, the accuracy of the method measured at two different concentrations was 97% and 98%. mdpi.com Acceptable recovery is often considered to be between 80% and 120%. researchgate.net

Table 1: Validation Parameters for Fatty Amide Analysis

ParameterTypical Range/ValueDescription
Linearity (r²) ≥ 0.98A measure of how well the calibration curve fits the data points. cipac.org
Intra-day Precision (RSD) 3.5% - 7.7%The variation of measurements taken by the same person on the same day. frontiersin.org
Inter-day Precision (RSD) 6.2% - 11.3%The variation of measurements taken on different days. frontiersin.org
Recovery Rate (Accuracy) 86.2% - 98%The percentage of the known amount of analyte that is detected by the method. frontiersin.orgmdpi.com

Optimization of Mobile Phases for Resolution from Co-eluting Fatty Amides

The successful separation of octadecanamide from other structurally similar fatty amides, which often co-elute, is a significant challenge in chromatographic analysis. The optimization of the mobile phase is a key strategy to achieve the necessary resolution.

For liquid chromatography-mass spectrometry (LC-MS) analysis, C18 columns are commonly used with mobile phase gradients of methanol and water. A typical gradient might run from 90:10 to 95:5 methanol/water. The polarity of the mobile phase can be adjusted to improve the separation of co-eluting fatty amides. nih.gov For instance, if co-elution occurs, reducing the mobile phase polarity or employing a gradient elution profile can enhance resolution. nih.govscispace.com

The addition of modifiers to the mobile phase can also improve ionization and sensitivity. For example, using 0.1% acetic acid with 1 mM ammonium (B1175870) acetate (B1210297) (pH 3.6) as the aqueous portion of the mobile phase has been shown to provide favorable sensitivities for a number of extractables in both positive and negative ion modes. researchgate.net In positive ion mode, an acidic mobile phase can increase the degree of protonation for weakly basic compounds. researchgate.net For very weak bases like amides, ammonium ions in the mobile phase can promote the formation of proton adducts. researchgate.net It has been observed that decreasing the pH of the mobile phase can increase the sodium adduct signal for hexadecanamide (B162939) and octadecanamide. researchgate.net

Addressing Data Discrepancies Across Analytical Platforms

Discrepancies in the quantification of fatty amides, including octadecanamide, can arise when different analytical platforms are used. These discrepancies can be attributed to variations in sample preparation, instrumentation, and the inherent differences between analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The inherent trace quantities of primary fatty acid amides in biological systems present a significant analytical challenge, requiring highly sensitive detection systems. nih.govscispace.com The complexity of biological matrices and the low concentrations of analytes are major issues that can lead to variations in results. mdpi.com

Inter-laboratory variation is a significant factor contributing to data discrepancies. An intercalibration exercise for fatty acid analysis in marine samples revealed that while intra-laboratory variation was relatively low (e.g., 6.3% for quantitative data in Artemia), the inter-laboratory variation was considerably higher (11.5% for quantitative data in Artemia). vliz.be This highlights that while a method may be precise within a single laboratory, its accuracy across different labs can vary. vliz.be

To address these discrepancies, several strategies can be employed:

Standardization of Protocols: The use of standardized protocols for sample collection, storage, and extraction can help to minimize variability between laboratories. vliz.beoup.com

Use of Internal Standards: The use of appropriate internal standards, such as deuterated analogs of the analyte, can help to correct for variations in extraction efficiency and instrument response.

Cross-Validation of Methods: Cross-validating results with different analytical techniques can help to ensure the robustness of the data. For example, UPLC-Q-TOF/MS can be cross-validated with charged aerosol detection (CAD) and UV-Vis.

Inter-laboratory Calibration Exercises: Participation in intercalibration exercises allows laboratories to compare their results with those of other labs and identify potential sources of error. vliz.be

Advanced Analytical Platforms: The development of more sensitive analytical platforms, such as microfluidic-laser induced fluorescence (LIF) analysis systems, offers the potential for improved detection limits and may serve as a complementary quantification platform to MS-based studies. nih.govscispace.com

Toxicological Considerations and Safety Profiles in Research

Acute and Chronic Toxicity Studies

Repeated dose studies provide insight into potential chronic effects. In a 28-day subchronic toxicity study where a commercial mixture containing Octadecanamide was administered to rats by gavage, a No-Observed-Adverse-Effect Level (NOAEL) was determined to be 1000 mg/kg bw/day. oecd.org This indicates low toxicity upon repeated exposure. oecd.org However, long-term exposure to high concentrations of Octadecanamide dust could lead to changes in lung function, a condition known as pneumoconiosis, which is caused by the penetration and retention of fine particles in the lungs. scbt.com Broader reviews of related fatty acid amides show NOAELs ranging from 10 to 100 mg/kg/day in rats. scbt.com

Table 1: Acute and Sub-Chronic Toxicity Data for Octadecanamide and Related Compounds This table is interactive. Click on the headers to sort the data.

Test Type Species Route Value Finding Source(s)
Acute Oral LD50 Rat Oral > 2000 mg/kg bw Low acute toxicity oecd.org
Acute Dermal LD50 Rabbit Dermal > 2000 mg/kg Low acute toxicity oecd.org

Irritation Potential and Sensitization Reactions

Octadecanamide is classified as a substance with the potential for skin and eye irritation. scbt.com Direct application to the eyes can result in severe damage. scbt.com For skin, it is considered an irritant, and prolonged or repeated contact may lead to degreasing of the skin, causing dryness, cracking, and dermatitis. scbt.com Open cuts or abraded skin should not be exposed to the material, as entry into the bloodstream could produce systemic injury. scbt.com

Environmental Impact and Biodegradation

The environmental fate of Octadecanamide is influenced by its physical and chemical properties, particularly its low water solubility and high octanol-water partition coefficient (log Kow = 6.70). nih.govindustrialchemicals.gov.au These characteristics suggest that if released into the environment, the chemical will likely bind to soil and sediment, limiting its mobility in waterways. industrialchemicals.gov.au While its potential to bioaccumulate is considered high based on its log Kow, significant exposure to aquatic organisms is not expected due to its low solubility. nih.govindustrialchemicals.gov.au Nevertheless, Octadecanamide is considered toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. scbt.com

Biodegradation studies indicate that Octadecanamide is biodegradable under certain conditions. nih.gov In one aerobic biodegradation test following OECD Guideline 301B, stearic acid amide achieved 62% degradation based on CO2 evolution over 28 days using an activated sludge inoculum. nih.gov Other reports suggest it has moderate persistence in the environment. If the chemical undergoes hydrolysis, it would slowly break down into decanoic acid, 12-hydroxystearic acid, and ethylene (B1197577) diamine, which are not expected to persist in the environment. industrialchemicals.gov.au

Table 2: Environmental Fate and Ecotoxicity Profile of Octadecanamide This table is interactive. Click on the headers to sort the data.

Parameter Method/Condition Result Implication Source(s)
Biodegradation OECD Guideline 301B (Aerobic) 62% in 28 days Biodegradable nih.gov
Log Kow Estimation 6.70 High potential for bioaccumulation nih.gov
Environmental Hazard Assessment Low Expected to bind to soil, low exposure to waterways industrialchemicals.gov.au

Mechanistic Research on Potential Toxicological Pathways

Research into the toxicological mechanisms of Octadecanamide has focused on its local effects on skin and its low potential for systemic toxicity. The primary mechanism for skin sensitization is immunological. Contact allergies to fatty acid amides like Octadecanamide are understood to be a cell-mediated (T lymphocytes) immune reaction of the delayed type, which is characteristic of contact eczema. scbt.com

The low systemic toxicity observed in studies is largely attributed to the compound's physicochemical properties. Due to its very low water solubility, it is considered unlikely that Octadecanamide would be significantly soluble in gastrointestinal fluids. industrialchemicals.gov.au This poor solubility limits its absorption through the gastrointestinal tract, thereby reducing the potential for the compound to cause systemic toxic effects following ingestion. industrialchemicals.gov.au Furthermore, genetic toxicity studies on a broad range of related fatty acid amides have indicated no mutagenic activity. scbt.com

Advanced Research Applications and Translational Potential

Octadecanamide in Drug Delivery Systems

The utility of octadecanamide in pharmacology is most prominent in the design and formulation of novel drug delivery systems. Its lipid nature allows for its incorporation into various nanocarriers, which can enhance the therapeutic efficacy of encapsulated drugs.

Formulation of Lipid Nanoparticles and Vesicles

Octadecanamide is a prime candidate for use as a solid lipid matrix in the formulation of lipid nanoparticles, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). mdpi.comnih.gov These nanoparticles are engineered to encapsulate therapeutic agents, offering advantages like improved stability and biocompatibility. nih.gov SLNs are composed of a solid lipid core, for which octadecanamide's high melting point and crystalline nature are well-suited. nih.gov NLCs represent a second generation of these carriers, where the solid lipid matrix is blended with a liquid lipid, creating imperfections in the crystal lattice that can increase drug loading capacity and reduce potential drug expulsion during storage. nih.govmdpi.com

The formulation of these nanoparticles involves high-pressure homogenization or microemulsification techniques. The lipid phase, containing octadecanamide and the dissolved drug, is heated above its melting point and then dispersed in a hot aqueous surfactant solution. This pre-emulsion is then homogenized to produce nano-sized particles that solidify upon cooling. nih.gov The choice of lipids and surfactants is critical in determining the final characteristics of the nanoparticles, such as size, surface charge, and stability. mdpi.com

Table 1: Representative Formulation and Characterization of Lipid Nanoparticles Data is representative of typical lipid nanoparticles where a solid lipid like octadecanamide could be used.

Formulation ComponentExample Composition (% w/w)ParameterTypical Value
Solid Lipid (e.g., Octadecanamide)5.0 - 10.0Particle Size (nm)100 - 300
Liquid Lipid (for NLCs)1.5 - 3.0Polydispersity Index (PDI)< 0.3
Surfactant (e.g., Polysorbate 80)1.0 - 2.5Zeta Potential (mV)-15 to -30
Aqueous PhaseUp to 100Entrapment Efficiency (%)> 70

Enhancement of Therapeutic Agent Bioavailability

A significant challenge in pharmacology is the poor oral bioavailability of many drugs due to low aqueous solubility and/or susceptibility to degradation in the gastrointestinal tract. nih.govnih.gov Lipid-based drug delivery systems, including SLNs and NLCs formulated with lipids like octadecanamide, offer a robust strategy to overcome these hurdles.

By encapsulating a lipophilic drug within a solid lipid matrix, the formulation can:

Increase Solubility: The drug is dissolved in the molten lipid during formulation, keeping it in a solubilized state within the nanoparticle. nih.gov

Protect from Degradation: The solid lipid core protects the encapsulated drug from the harsh enzymatic and pH conditions of the stomach and intestines.

Facilitate Absorption: The lipid nature of the nanoparticles can promote absorption through the lymphatic pathway, bypassing the hepatic first-pass metabolism that often reduces the bioavailability of orally administered drugs. nih.gov

The enhanced surface area provided by the nanoparticles, combined with the presence of surfactants, can also improve the dissolution rate and permeation of the drug across the intestinal mucosa. nih.gov

Controlled Release Mechanisms

Achieving a sustained and controlled release of a therapeutic agent is crucial for maintaining therapeutic drug concentrations over an extended period, reducing dosing frequency, and minimizing side effects. Solid lipid matrices composed of materials like octadecanamide are highly effective for creating controlled-release formulations. nih.govresearchgate.net

The primary mechanisms governing drug release from these matrix-based systems are diffusion and matrix erosion. nih.gov

Diffusion: The drug molecules diffuse through the solid lipid matrix to the particle surface, from where they are released into the surrounding medium. The rate of diffusion is dependent on the drug's solubility in the lipid, the tortuosity of the diffusion path, and the crystalline structure of the matrix.

Erosion: The lipid matrix is gradually degraded by enzymes (e.g., lipases) in the body, leading to the release of the encapsulated drug.

The hydrophobic and solid nature of an octadecanamide matrix would ensure a slow release profile. The long alkyl chain contributes to a dense, non-polar core that impedes the diffusion of encapsulated drugs. Furthermore, the amide group can participate in hydrogen bonding, potentially influencing the crystal structure of the matrix and further modulating the release kinetics. gsconlinepress.com Research on acrylate (B77674) pressure-sensitive adhesives has shown that the presence of amide groups can lead to stronger intermolecular interactions with drugs, resulting in more controlled release properties compared to analogous hydroxyl-containing polymers.

Biotechnological Applications

Beyond drug delivery, the distinct properties of octadecanamide lend themselves to important applications in biotechnology, particularly in the synthesis and study of nanomaterials and biological membranes.

Stabilizing Agent in Nanoparticle Synthesis

The stability of colloidal nanoparticle suspensions is critical for their application. Nanoparticles have a high surface energy and tend to aggregate to minimize this energy. Stabilizing agents are therefore essential to coat the nanoparticle surface and prevent agglomeration through steric or electrostatic repulsion. nih.govnih.gov

Octadecanamide, with its amphiphilic structure consisting of a long, non-polar hydrocarbon tail and a polar amide head, has the potential to act as an effective stabilizing agent. It can adsorb onto the surface of newly formed nanoparticles during synthesis. The hydrophobic tails would interact with the nanoparticle surface (especially for metallic or other non-polar materials), while the polar amide head groups would extend into the surrounding medium. This adsorbed layer provides a steric barrier, physically preventing the nanoparticles from coming into close contact and aggregating. nih.gov The effectiveness of long-chain alkyl compounds in this role is well-documented, with the closely related compound octadecylamine (B50001) being used to stabilize silver and copper sulfide (B99878) nanoparticles. frontiersin.org

Study of Membrane Dynamics and Cellular Processes

Understanding the structure and dynamics of cellular membranes is fundamental to cell biology. Artificial or model membranes are invaluable tools for studying these processes in a controlled environment. sciencejournal.reresearchgate.net These models can be constructed from a relatively simple set of molecules to mimic the complex lipid bilayer of a real cell.

Long-chain amphiphiles are foundational to these models. Research has utilized a combination of octadecanoic acid and the related compound octadecylamine to form stable bilayer vesicles. These simple, single-chain amphiphiles self-assemble into membranes that can be used to study fundamental processes like peptide-membrane interactions and membrane permeability. nih.gov

Development of New Materials with Specific Biological Functions

The inherent chemical properties of octadecanamide, particularly its hydrophobic nature, make it a valuable candidate for the development of novel biomaterials. Researchers are exploring its integration into lipid membranes, with the potential to alter membrane fluidity and permeability for applications in advanced drug delivery systems. The amphipathic nature of fatty amides like octadecanamide, possessing a long, nonpolar hydrocarbon tail and a polar amide head, imparts surfactant-like qualities that are being harnessed to create new functional materials.

A significant area of development involves using octadecanamide derivatives to construct sophisticated drug delivery platforms. These derivatives are being investigated for their suitability in forming lipid nanoparticles, which can improve the bioavailability of therapeutic agents. A notable example is the creation of octadecylamine-functionalized nanodiamonds (ND-ODA). This novel material serves as a platform for delivering drugs, such as dexamethasone (B1670325), specifically to macrophages. nih.gov Beyond its role as a carrier, the ND-ODA material itself has been shown to possess intrinsic biological functions, demonstrating anti-inflammatory and pro-phagocytic properties. nih.gov This dual functionality—acting as both a delivery vehicle and a bioactive agent—represents a key advancement in the design of materials with specific, targeted biological effects.

Preclinical Studies and Therapeutic Prospects

Preclinical research has identified octadecanamide as a molecule with potential anti-inflammatory effects. Studies suggest that its mechanism of action may involve acting as an agonist for the peroxisome proliferator-activated receptor alpha (PPAR-α), which is a primary regulator of metabolic and inflammatory pathways.

The therapeutic promise of octadecanamide derivatives has been demonstrated in studies using octadecylamine-functionalized nanodiamonds (ND-ODA). In preclinical models involving primary human macrophages, ND-ODA exhibited potent anti-inflammatory properties, even in the absence of a loaded anti-inflammatory drug. nih.gov The material was shown to reduce the expression of pro-inflammatory markers associated with M1 macrophages while promoting anti-inflammatory and pro-phagocytic behaviors. nih.gov When the anti-inflammatory drug dexamethasone was adsorbed onto the ND-ODA platform, some of these anti-inflammatory effects were further enhanced. nih.gov These findings underscore the potential of using octadecanamide-based materials to directly target macrophages and modulate inflammatory responses. nih.gov

Table 1: Effects of Octadecylamine-Functionalized Nanodiamond (ND-ODA) on Macrophage Gene and Protein Expression nih.gov
Biomarker TypeEffect of ND-ODABiological Function
Pro-inflammatory M1 MarkersInhibited/Reduced ExpressionReduces pro-inflammatory state
M2a MarkersInhibited ExpressionModulates alternative macrophage activation
M2c MarkersIncreased ExpressionPromotes anti-inflammatory and tissue remodeling functions
Phagocytic ReceptorsIncreased ExpressionEnhances phagocytic capability
Anti-inflammatory Protein SecretionConfirmed via ELISADemonstrates functional anti-inflammatory activity

The exploration of octadecanamide and related fatty amides in the context of neurodegenerative diseases is an emerging field. Research into the broader class of bioactive lipids, including endocannabinoids, has highlighted their role in neuroprotection and anti-inflammatory signaling within the brain. mdpi.com The enzymatic pathways that regulate these lipids, such as fatty acid amide hydrolase (FAAH), are being investigated as therapeutic targets. mdpi.com While direct preclinical studies on octadecanamide for neurodegenerative conditions are limited, its structural similarity to other neuroactive lipids suggests it may have a role in neural processes. The connection between fatty acids and neuroinflammation is an area of active investigation, as chronic inflammation is a known contributor to the pathology of diseases like Alzheimer's and Parkinson's. mdpi.com

Octadecanamide has demonstrated potential as an antimicrobial agent in laboratory settings. Initial research indicates that the compound may possess efficacy against a variety of pathogens, suggesting a basis for the development of new antimicrobial therapies. The investigation into its specific spectrum of activity and mechanism of action is a continuing area of research.

In the field of oncology, octadecanamide and its derivatives are being explored for their potential cytotoxic effects against cancer cells. Some studies suggest that octadecanamide may induce apoptosis (programmed cell death) in certain cancer cell lines.

Research guided by bioactivity has led to the isolation of novel octadecanamide derivatives from natural sources, such as marine sponges. One such compound, (R)-2'-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxypentacosan-2-yl] octadecanamide, has shown significant cytotoxic potential. thieme-connect.com In preclinical assays, this derivative displayed potent activity against human liver carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. thieme-connect.com The broader context for this research involves the critical role of fatty acid metabolism in tumor growth and proliferation, making molecules like octadecanamide potential targets for therapeutic intervention. ox.ac.uk

Table 2: Cytotoxicity of an Octadecanamide Derivative Against Human Cancer Cell Lines thieme-connect.com
Cancer Cell LineCompoundIC₅₀ (µg/ml)
HepG2 (Liver Carcinoma)(R)-2'-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxypentacosan-2-yl] octadecanamide17.2
MCF-7 (Breast Adenocarcinoma)18.7

Emerging Derivative Applications

The synthesis of octadecanamide derivatives is a key strategy for enhancing its therapeutic potential and creating novel applications. By modifying the core structure with specific functional groups, researchers can fine-tune the pharmacological profiles of these molecules.

A primary focus of these derivative applications is in pharmaceutics and drug delivery. For instance, the derivative N-(1-methylethyl)-octadecanamide is utilized as a stabilizer in drug formulations to improve the bioavailability of active pharmaceutical ingredients. evitachem.com Its amphiphilic properties also make it a subject of research for use in advanced drug delivery systems. evitachem.com The development of materials like octadecylamine-functionalized nanodiamonds further illustrates the potential of derivative applications, creating platforms with both inherent therapeutic properties and the capacity for targeted drug delivery. nih.gov

Conclusion and Future Perspectives in Octadecanamide Research

Summary of Key Research Findings and Their Implications

Research on octadecanamide has yielded significant findings across different scientific domains, from its industrial applications to its complex roles in biological systems.

Industrial Applications: Octadecanamide is widely utilized in the polymer and plastics industry as a slip and anti-blocking agent. factmr.compathwel.co.kr It migrates to the polymer surface, forming a lubricating layer that reduces friction and prevents adhesion between surfaces. pathwel.co.kr This property is crucial in the manufacturing of plastic films and packaging. factmr.com It also serves as a lubricant, release agent, and anti-static agent in the production of coatings, rubber, and textiles. ontosight.aiontosight.ai

Biological and Neuromodulatory Roles: Initial biological interest in fatty acid amides was sparked by the discovery that a related compound, oleamide (B13806) (cis-9,10-octadecenamide), induces sleep. nih.govpnas.orgresearchgate.net While oleamide potentiates the action of serotonin (B10506) on 5-HT2A and 5-HT2C receptors, its saturated analog, octadecanamide, was found to inhibit these responses. nih.govpnas.orgpnas.org This contrasting effect underscores the importance of the double bond in modulating serotonergic systems, which are critical for regulating alertness, mood, and sleep. nih.govpnas.org

Some studies have also explored the anti-inflammatory and neuroprotective properties of octadecanamide and its derivatives. For instance, derivatives have been shown to reduce the production of pro-inflammatory cytokines and protect neuronal cells from oxidative stress in vitro.

Metabolic Significance: Octadecanamide is a naturally occurring metabolite found in various organisms, including humans. nih.govhmdb.ca It is involved in lipid metabolism and has been identified as a potential biomarker for several diseases. nih.govnih.govmdpi.com For example, altered levels of octadecanamide have been detected in the serum of patients with Systemic Lupus Erythematosus (SLE) and Moyamoya disease. nih.govnih.gov It has also been identified as one of several metabolites that are significantly down-regulated in a mouse model of colitis. mdpi.com

A selection of key research findings is summarized in the table below.

Research AreaKey FindingImplication
Industrial Chemistry Acts as a slip and anti-block agent in polymers. factmr.compathwel.co.krEssential for manufacturing processes, improving the quality and handling of plastic films and products. factmr.com
Neuropharmacology Inhibits 5-HT2C receptor responses, contrasting with the potentiating effect of its unsaturated analog, oleamide. nih.govpnas.orgSuggests a specific regulatory role in the serotonergic system, potentially influencing mood and alertness. nih.gov
Biomarker Discovery Identified as a potential biomarker for diseases like Systemic Lupus Erythematosus (SLE) and Moyamoya disease. nih.govnih.govMay aid in the development of new diagnostic tools and improve understanding of disease pathogenesis. nih.gov
Inflammation Research Derivatives have demonstrated anti-inflammatory and neuroprotective effects in preclinical models. Opens the possibility for developing therapeutic agents for inflammatory and neurodegenerative conditions.

Unexplored Research Avenues and Gaps in Current Knowledge

Despite the progress made, significant gaps remain in our understanding of octadecanamide.

Biosynthesis and Degradation: The precise biochemical pathways for the synthesis and degradation of octadecanamide in mammals are not fully defined. researchgate.net While it is known to be a fatty amide of stearic acid, the specific enzymes and regulatory mechanisms controlling its endogenous levels are poorly understood. nih.govchemicalbook.com

Mechanism of Action: The molecular mechanisms underlying the biological effects of octadecanamide are largely unknown. While its interaction with serotonin receptors has been noted, its primary molecular targets and the downstream signaling pathways it modulates require further investigation. nih.govpnas.org How it exerts its anti-inflammatory or potential neuroprotective effects at a cellular level is a critical open question.

Physiological Roles: Beyond its inhibitory effect on certain serotonin receptors and its presence as a metabolite, the broader physiological and pathophysiological roles of octadecanamide are yet to be elucidated. Its function in the central nervous system, immune system, and metabolic regulation remains a significant area for exploration.

Comparative Biology: Research has often focused on comparing octadecanamide with its more studied unsaturated counterpart, oleamide. nih.govpnas.org However, dedicated studies focusing solely on the unique biological profile of octadecanamide are lacking.

Call for Further Interdisciplinary Research on Octadecanamide

Addressing the existing knowledge gaps necessitates a collaborative, interdisciplinary approach. dntb.gov.uauu.nl The complexity of octadecanamide’s functions, spanning from industrial materials to subtle neuromodulation, calls for the integration of expertise from various scientific fields.

Chemistry and Biochemistry: Synthetic chemists can develop specific molecular probes and labeled analogs of octadecanamide. Biochemists and enzymologists can use these tools to identify and characterize the enzymes responsible for its synthesis and breakdown, and to uncover its molecular targets. researchgate.net

Pharmacology and Neuroscience: Pharmacologists can perform detailed studies to characterize the interactions of octadecanamide with a wider range of receptors and ion channels. Neuroscientists can investigate its effects on neuronal circuits, synaptic plasticity, and behavior to understand its role in the central nervous system.

Metabolomics and Systems Biology: Advanced metabolomic profiling can map the distribution and concentration of octadecanamide in different tissues under various physiological and pathological conditions. Systems biology approaches can then integrate this data with genomic and proteomic information to build comprehensive models of its biological network.

Materials Science and Medicine: The properties that make octadecanamide a useful polymer additive, such as its ability to form surface layers, could be explored for biomedical applications. pathwel.co.krontosight.ai Collaboration between materials scientists and medical researchers could lead to the development of novel drug delivery systems or biocompatible coatings for medical devices. researchgate.netoaepublish.com

Translational Outlook and Potential for Clinical Applications

The translational potential of octadecanamide research, while still in its early stages, is promising and warrants further investigation. researchgate.net

Diagnostic Biomarkers: One of the most immediate clinical applications could be the use of octadecanamide as a biomarker. Studies have already linked its serum levels to specific diseases. nih.govnih.govmdpi.com Further validation in larger patient cohorts could establish octadecanamide as part of a panel of metabolites for diagnosing diseases, assessing their activity, or monitoring treatment responses. nih.gov

Therapeutic Development: The reported anti-inflammatory and neuroprotective properties of octadecanamide derivatives suggest a potential for therapeutic applications. Future research could focus on designing and synthesizing more potent and selective analogs for conditions like chronic inflammatory diseases or neurodegenerative disorders. Understanding its mechanism of action is a critical prerequisite for targeted drug development. nih.gov

Advanced Drug Delivery: The chemical properties of octadecanamide, particularly its long hydrophobic alkyl chain, make it suitable for integration into lipid-based drug delivery systems like nanoparticles. Its ability to interact with cell membranes could be harnessed to facilitate the encapsulation and controlled release of therapeutic agents, potentially improving the efficacy and safety of existing drugs.

The path from basic research to clinical application is long, but the unique profile of octadecanamide presents multiple opportunities for translational science. researchgate.netoaepublish.com Continued investigation into its fundamental biology is essential to unlock its full potential for improving human health.

Q & A

Q. What are the critical parameters for ensuring reproducibility in Octadecanamide synthesis and characterization?

  • Methodology : Standardize reaction conditions (temperature, solvent purity) and characterize products via ¹H-NMR (δ 0.88 ppm for terminal CH₃, δ 2.15 ppm for CONH₂) and HPLC-ELSD. Document batch-to-batch variability in technical data sheets (e.g., melting point: 98–103°C) .
  • Quality Control : Implement ISO-guided protocols for acid value (≤0.5 mg KOH/g) and moisture content (≤0.1%) .

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Stearic acid amide
Reactant of Route 2
Reactant of Route 2
Stearic acid amide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.